1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a sulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable precursor compound, followed by the introduction of the sulfanylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using bromine and chlorine sources. The process is optimized to ensure efficient conversion and minimal by-products. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts. The molecular pathways involved in these reactions are well-studied and form the basis for its use in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-chloro-5-fluorobenzene
- 1-Bromo-4-fluorobenzene
- 1-Bromo-3-chloro-2,4,5-trifluorobenzene
Uniqueness
1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may lack this functional group.
Properties
IUPAC Name |
1-[(4-bromophenyl)methylsulfanyl]-3-chloro-5-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFS/c14-10-3-1-9(2-4-10)8-17-13-6-11(15)5-12(16)7-13/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWXGUAXKBEUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC(=CC(=C2)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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